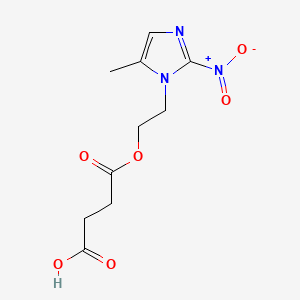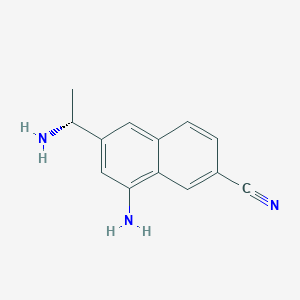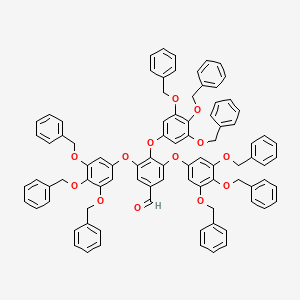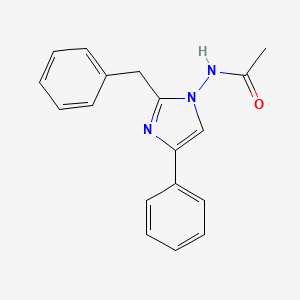
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester is a chemical compound that belongs to the class of succinic acid esters This compound is characterized by the presence of a succinic acid moiety esterified with a 2-(5-methyl-2-nitroimidazol-1-yl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester typically involves the esterification of succinic acid with 2-(5-methyl-2-nitroimidazol-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
科学研究应用
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections caused by anaerobic bacteria and protozoa.
作用机制
The mechanism of action of succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester involves its interaction with biological targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is particularly effective against anaerobic microorganisms, making the compound useful in treating infections caused by such pathogens .
相似化合物的比较
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole compound with similar applications in treating infections.
Secnidazole: A nitroimidazole used for its antiparasitic properties.
Uniqueness
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester is unique due to its ester linkage with succinic acid, which may confer distinct physicochemical properties and biological activities compared to other nitroimidazole derivatives. This uniqueness can be leveraged in developing new therapeutic agents and in various industrial applications .
属性
CAS 编号 |
23571-46-2 |
|---|---|
分子式 |
C10H13N3O6 |
分子量 |
271.23 g/mol |
IUPAC 名称 |
4-[2-(5-methyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H13N3O6/c1-7-6-11-10(13(17)18)12(7)4-5-19-9(16)3-2-8(14)15/h6H,2-5H2,1H3,(H,14,15) |
InChI 键 |
JTXMKNWEENMQPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)



![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)








